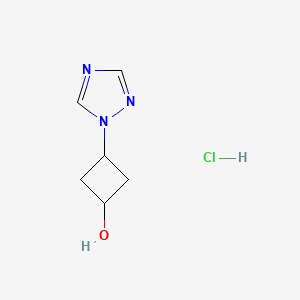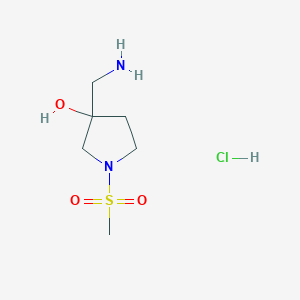
(2-bromo-5-methoxyphenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antioxidant Properties
Research on derivatives of methanone compounds, including bromophenols, has demonstrated significant antioxidant activities. For instance, the synthesis of (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone and its derivatives showed effective antioxidant power, with one particular compound being identified as a potent antioxidant and radical scavenger due to its phenolic rings and hydroxyl groups (Çetinkaya et al., 2012). This indicates the potential use of similar compounds in developing antioxidant agents.
Antimicrobial and Anti-inflammatory Activities
Novel derivatives of methanone compounds have been synthesized and evaluated for antimicrobial and anti-inflammatory activities. A study on (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones revealed that compounds with certain substituents showed high antimicrobial activity (Kumar et al., 2012). This suggests that structurally related compounds, including the one , might hold potential for antimicrobial drug development.
Structural and Molecular Studies
The molecular structure and crystallography of compounds similar to "(2-bromo-5-methoxyphenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone" have been analyzed to understand their chemical behavior and potential applications. For example, the crystal and molecular structure analysis of related compounds provides insights into their stability, molecular interactions, and potential for forming the basis of new materials or pharmaceuticals (Lakshminarayana et al., 2018).
Synthesis and Evaluation for Drug Development
The synthesis and evaluation of methanone derivatives for potential drug development have been a focus of research. Novel pyrazole derivatives of gallic acid showed good anti-inflammatory activity, indicating the therapeutic potential of such compounds (Arunkumar et al., 2009). This highlights the broader interest in exploring methanone derivatives for medicinal chemistry applications.
Direcciones Futuras
The future directions for this compound could involve further studies on its synthesis, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential applications in various fields such as medicine, pharmaceuticals, and materials science could be explored .
Propiedades
IUPAC Name |
(2-bromo-5-methoxyphenyl)-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN4O2/c1-27-16-7-8-18(21)17(11-16)20(26)24-10-9-15(12-24)25-13-19(22-23-25)14-5-3-2-4-6-14/h2-8,11,13,15H,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYSDKDUYGAOFOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)N2CCC(C2)N3C=C(N=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Oxa-5-azaspiro[3.4]octane oxalate](/img/structure/B2711717.png)
![3-(4-bromobenzyl)-8-(furan-2-ylmethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2711719.png)
![2-[(4-fluorophenyl)sulfanyl]-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}acetamide](/img/structure/B2711722.png)
![N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2711723.png)
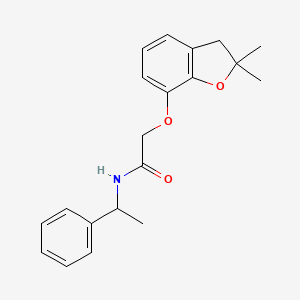
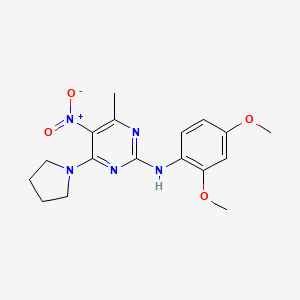

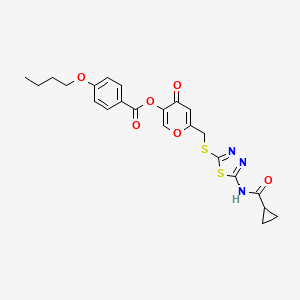
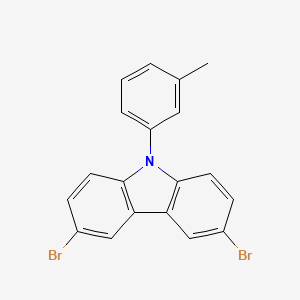
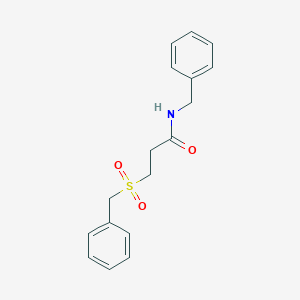

amino}acetate](/img/structure/B2711737.png)
